molecular formula C17H17N3O4S3 B2781331 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 922000-58-6

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2781331
CAS No.: 922000-58-6
M. Wt: 423.52
InChI Key: FDHZIKGSPNYMGQ-UHFFFAOYSA-N
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Description

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a sulfonamide group, and a thiophene moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophene Moiety: The thiophene moiety is attached through a nucleophilic substitution reaction, where the thiazole-sulfonamide intermediate reacts with a thiophene-containing reagent.

    Final Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate acylating agent, such as acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated reagents, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole or thiophene derivatives.

Scientific Research Applications

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiazole and thiophene rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(phenylmethyl)acetamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

    2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide: Contains a pyridin-2-ylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

The uniqueness of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene moiety, in particular, may enhance its ability to interact with certain biological targets compared to similar compounds.

Properties

IUPAC Name

2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S3/c1-24-13-4-6-15(7-5-13)27(22,23)20-17-19-12(11-26-17)9-16(21)18-10-14-3-2-8-25-14/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHZIKGSPNYMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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